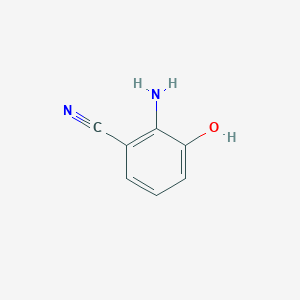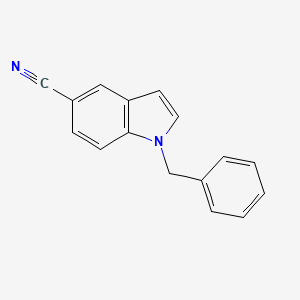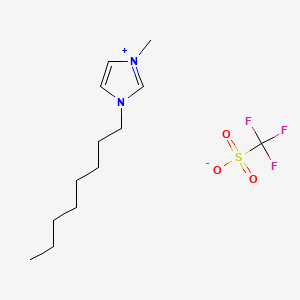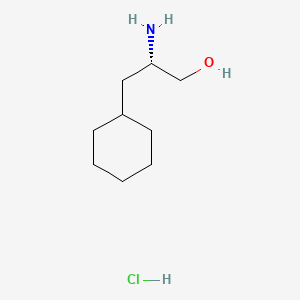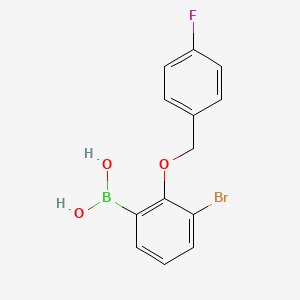
(3-Bromo-2-((4-fluorobenzyl)oxy)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(3-Bromo-2-((4-fluorobenzyl)oxy)phenyl)boronic acid" is a boronic acid derivative, which is a class of compounds widely recognized for their utility in organic synthesis, particularly in Suzuki cross-coupling reactions. Boronic acids are known to participate in various chemical transformations and have applications in the synthesis of biologically active compounds and pharmaceutical agents .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves halogen-lithium exchange reactions, Grignard reactions, and protection/deprotection strategies. For instance, the synthesis of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid, a related compound, was achieved through a sequence of Grignard reaction, protection of the carbonyl group, another Grignard reaction, and finally, introduction of the boronic group, with an overall yield of 54% . Similarly, the synthesis of amino-3-fluorophenyl boronic acid involved a lithium-bromine exchange followed by the addition of trimethyl borate and acidic hydrolysis . These methods highlight the general strategies that might be employed in the synthesis of "(3-Bromo-2-((4-fluorobenzyl)oxy)phenyl)boronic acid".
Molecular Structure Analysis
Boronic acids can exhibit diverse molecular structures, including planar open forms and cyclic oxaborole derivatives, as demonstrated by X-ray analyses of functionalized 2-formylphenylboronic acids . The presence of fluorine and bromine substituents can influence the molecular geometry and the stability of these structures. For example, the solid-state structure of tetrafluoro-1,2-phenylenediboronic acid revealed strong intermolecular hydrogen bonding influenced by fluorination .
Chemical Reactions Analysis
Boronic acids are versatile in chemical reactions. They can undergo halodeboronation to form aryl bromides and chlorides , and they can catalyze dehydrative amidation between carboxylic acids and amines . The presence of ortho-substituents on boronic acids can significantly affect the reactivity and selectivity of these transformations . Additionally, boronic acids are used in the synthesis of polybenzyls through palladium-catalyzed cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their substituents. Fluorination can affect the acidity and structural behavior of boronic acids, as seen in the study of fluorinated 1,2-phenylenediboronic acids . The presence of halogens can also impact the tautomeric equilibrium and the stability of the boronic acid derivatives . The pKa values of these compounds can be relatively low, which is significant for their reactivity and potential applications in environments such as physiological pH .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Amino-3-fluorophenyl boronic acid, synthesized from 4-bromo-2-fluoroaniline, shows potential in constructing glucose-sensing materials that operate at physiological pH, owing to its low boronic acid pKa value and the presence of a pendant amine facilitating attachment to polymers (Das et al., 2003).
Halodeboronation of Aryl Boronic Acids
- The halodeboronation of aryl boronic acids, including the synthesis of 2-bromo-3-fluorobenzonitrile via bromodeboronation, demonstrates the versatility of these compounds in organic chemistry (Szumigala et al., 2004).
Optical Modulation Applications
- Phenyl boronic acids, such as those in the discussed compound, are vital for saccharide recognition and attaching hydrophilic polymer backbones to hydrophobic surfaces like graphene or carbon nanotubes. This has implications in optical modulation, as evidenced by a study on single-walled carbon nanotubes (SWNT) and their near-infrared fluorescence in response to saccharide binding (Mu et al., 2012).
Suzuki Cross-Coupling Reactions
- Boronic acids are widely used in Suzuki cross-coupling reactions, demonstrating their importance in synthetic chemistry. This includes their role in the synthesis of olefins, styrene, and biphenyl derivatives, contributing to the creation of various natural products and organic materials (Sun Hai-xia et al., 2015).
Pharmaceutical Applications
- 3-Bromo-2-(bromomethyl) propyl mono- to tetrasaccharide glycosides, which share structural similarities with the compound , have been used to synthesize artificial glycoproteins and glycoparticles, highlighting their potential in pharmaceutical applications (Magnusson et al., 1990).
Eigenschaften
IUPAC Name |
[3-bromo-2-[(4-fluorophenyl)methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BBrFO3/c15-12-3-1-2-11(14(17)18)13(12)19-8-9-4-6-10(16)7-5-9/h1-7,17-18H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGFWOJETYFVAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)OCC2=CC=C(C=C2)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BBrFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584584 |
Source


|
| Record name | {3-Bromo-2-[(4-fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-((4-fluorobenzyl)oxy)phenyl)boronic acid | |
CAS RN |
849052-22-8 |
Source


|
| Record name | B-[3-Bromo-2-[(4-fluorophenyl)methoxy]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849052-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-Bromo-2-[(4-fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)




